(2,4-diaminopteridin-6-yl)methanol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

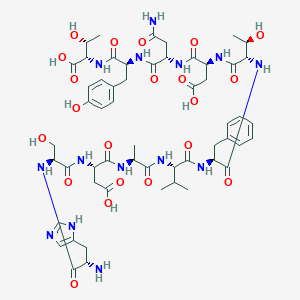

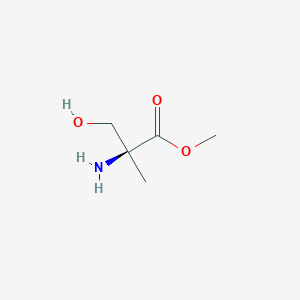

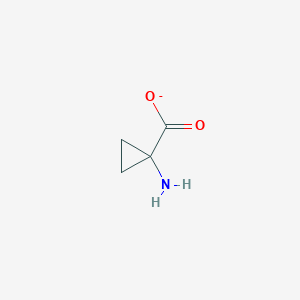

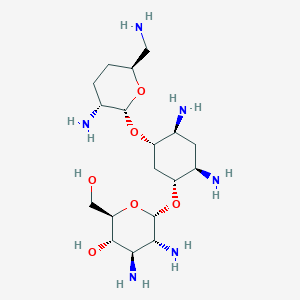

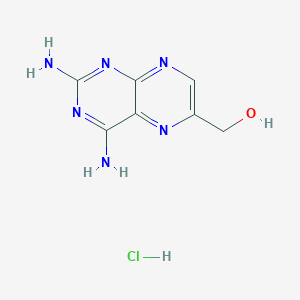

“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a chemical compound with the molecular formula C7H9ClN6O . It appears as a white to light yellow crystal powder . This compound may be used in the synthesis of 6-bromomethyl-pteridine-2,4-diamine .

Synthesis Analysis

The synthesis of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” involves 2 synthesis methods . One of the methods includes the use of 2,4,5,6-TETRAAMINOPYRIMIDINE and 1,3-Dihydroxyacetone .

Molecular Structure Analysis

The molecular structure of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is represented by the InChIKey: XZHMPUJCSYVIQL-UHFFFAOYSA-N . The compound has a molecular weight of 228.64 g/mol .

Physical And Chemical Properties Analysis

“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a white to light yellow crystal powder . It has a molecular weight of 228.64 g/mol . The compound’s molecular formula is C7H9ClN6O .

Applications De Recherche Scientifique

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected through methods like headspace gas chromatography, indicates the degradation of cellulosic solid insulation. Methanol's role as an indicator helps in monitoring the health and longevity of transformers, crucial for maintaining power grid stability (Jalbert et al., 2019).

Methanol in Cryopreservation

Methanol, along with other cryoprotective additives such as dimethyl sulfoxide (Me2SO) and glycerol, is used in the cryopreservation of microorganisms. It helps in preserving the viability of viruses, bacteria, fungi, algae, and protozoa during frozen storage by preventing ice crystal formation that can damage cellular structures. The effectiveness of methanol and other additives varies depending on the organism, requiring empirical determination for optimal results (Hubálek, 2003).

Methanol as a Fuel for Internal Combustion Engines

Methanol is explored as an alternative fuel for internal combustion engines due to its clean-burning properties and the potential to reduce CO2 emissions. Studies focus on blending methanol with diesel, biodiesel, and ethanol to improve engine performance and reduce harmful emissions. These research efforts aim to optimize the use of methanol in both spark ignition and compression ignition engines, assessing impacts on efficiency, emissions, and fuel consumption (Pandey, 2022).

Methanol in Photocatalytic CO2 Reduction

Research into the photocatalytic conversion of CO2 into methanol using solar energy highlights methanol's role in green chemistry and renewable energy. This process offers a dual benefit: reducing atmospheric CO2 levels and producing methanol as a clean fuel. Various experimental parameters such as reaction temperature, CO2 pressure, and catalyst types are optimized to enhance methanol yield, contributing to the development of a sustainable methanol-based economy (Lais et al., 2018).

Propriétés

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHMPUJCSYVIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-diaminopteridin-6-yl)methanol Hydrochloride | |

CAS RN |

73978-41-3 |

Source

|

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73978-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.